cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane core. Its structure includes a phenylsulfonyl substituent at the 3-position and a cyclobutylmethanone group at the 8-position. The stereochemistry (1R,5S) confers distinct spatial arrangements critical for receptor interactions .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Assembly of the 8-Azabicyclo[3.2.1]octane Skeleton
The 8-azabicyclo[3.2.1]octane core is synthesized via a stereoselective intramolecular cyclization or reductive amination. A representative approach involves the use of tert-butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate as a key intermediate, as demonstrated in analogous syntheses. This intermediate is prepared through a Mitsunobu reaction between ethyl 5-hydroxyindole-2-carboxylate and a protected bicyclic amine, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–20°C. The reaction achieves a 60% yield after chromatographic purification, establishing the exo stereochemistry critical for downstream functionalization.
Deprotection and Functionalization
Deprotection of the tert-butoxycarbonyl (Boc) group is accomplished under acidic conditions (e.g., HCl in dioxane) to yield the free amine. Subsequent sulfonylation introduces the phenylsulfonyl moiety at the 3-position of the bicyclic framework. This step typically employs phenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C to room temperature. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Introduction of the Cyclobutyl Methanone Group
Acylation via Carboxylic Acid Coupling
The cyclobutyl methanone moiety is introduced through a nucleophilic acyl substitution reaction. The free amine of the deprotected bicyclic intermediate reacts with cyclobutane carbonyl chloride in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activating agent. The reaction is conducted in dimethylformamide (DMF) or acetonitrile at room temperature for 12–24 hours, achieving moderate to high yields (65–85%). Alternative methods include using cyclobutane carboxylic acid directly under Steglich esterification conditions with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Stereochemical Considerations
The (1R,5S) configuration is preserved through chiral resolution or asymmetric synthesis. Chiral HPLC or the use of enantiomerically pure starting materials ensures the desired stereochemistry. For instance, the tert-butyl-protected intermediate described in retains its stereochemical integrity during deprotection and subsequent reactions, as confirmed by X-ray crystallography in related compounds.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
A mixture of ethyl 5-hydroxyindole-2-carboxylate (2.227 g, 11 mmol), (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (2.467 g, 11 mmol), PPh₃ (3.416 g, 13.2 mmol), and DEAD (2.2 mL, 13.2 mmol) in THF (50 mL) is stirred at 0°C for 1 week. After purification via silica gel chromatography (49:1 CHCl₃/t-BuOMe), the product is obtained as an off-white solid (2.72 g, 60%).
Step 2: Deprotection and Sulfonylation
The Boc-protected amine (2.72 g, 6.6 mmol) is treated with 4M HCl in dioxane (20 mL) at 0°C for 2 hours. The solvent is evaporated, and the residue is dissolved in DCM (30 mL). Phenylsulfonyl chloride (1.2 eq, 1.14 g, 6.6 mmol) and TEA (2.3 mL, 16.5 mmol) are added dropwise at 0°C. The mixture is stirred overnight, washed with brine, and concentrated to yield the sulfonylated intermediate (2.1 g, 85%).
Step 3: Acylation with Cyclobutane Carbonyl Chloride
The sulfonylated amine (1.0 g, 3.3 mmol) is combined with cyclobutane carbonyl chloride (0.45 g, 3.6 mmol) and HATU (1.5 g, 3.9 mmol) in DMF (15 mL). After stirring at room temperature for 18 hours, the mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via flash chromatography to afford the title compound (0.89 g, 73%).
Optimization and Process Chemistry
Solvent and Temperature Effects
The use of acetone as a solvent for crystallization, as noted in, enhances the purity of the final product by facilitating the removal of hydrophilic impurities. Heating the reaction mixture to 40–110°C during slurry formation improves yield and crystallinity.
Scalability and Industrial Feasibility
Large-scale production employs continuous flow chemistry to mitigate exothermic risks during sulfonylation. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progress in real time, ensuring consistent quality.
Analytical Characterization
Powder X-ray Diffraction (PXRD)
The crystalline form exhibits characteristic peaks at 2θ values of 10.80°, 13.47°, and 21.00°, consistent with the orthorhombic crystal system.
Thermal Gravimetric Analysis (TGA)
Decomposition onset occurs at 237°C, with a melting point range of 246–250°C, confirming thermal stability.
Dynamic Moisture Sorption (DMS)
Weight changes of <0.15% between 5–90% relative humidity validate hygroscopic stability.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenylsulfonyl group.
Cycloaddition: Formation of new ring structures through cycloaddition reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Cycloaddition Catalysts: Transition metal catalysts like palladium or rhodium.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenylsulfonyl compounds, and new bicyclic structures.
Scientific Research Applications
Chemistry
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with specific molecular targets like enzymes and receptors. The phenylsulfonyl group enhances its binding affinity and selectivity, making it suitable for applications in biological research.
Medicine
There is ongoing exploration of this compound's therapeutic potential in treating diseases such as neurodegenerative disorders and pain management through its interactions with opioid receptors and acetylcholinesterase inhibition.
Industry
In industrial applications, this compound is being utilized in the development of new materials and catalysts, demonstrating its versatility beyond traditional pharmaceutical applications.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit certain enzymes relevant in therapeutic contexts |
| Receptor Modulation | Influence on specific receptors affecting pain/inflammation signaling |
| Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains |
Opioid Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane structures exhibit selective kappa opioid receptor antagonism. Modifications like cyclobutyl groups enhance selectivity and potency in receptor binding.
Inhibition of Acetylcholinesterase
Studies have shown that similar compounds can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Some structurally related compounds have demonstrated antimicrobial properties against various bacterial strains, indicating that this compound may also exhibit similar effects.
Mechanism of Action
The mechanism of action of cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The phenylsulfonyl group plays a crucial role in these interactions by providing specific binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- Phenylsulfonyl vs. Sulfonamide Groups : The target compound’s phenylsulfonyl group at position 3 may enhance metabolic stability compared to sulfonamide analogs (e.g., compound 38 in ), which are prone to hydrolysis .
- Methanone Substituents: The cyclobutylmethanone group offers a balance between steric bulk and lipophilicity.
- Stereochemical Impact: The (1R,5S) configuration in the target compound contrasts with the (1R,3r,5S) stereochemistry in ’s derivatives, which show antibacterial activity. This suggests that minor stereochemical changes significantly alter biological target engagement .
Physicochemical Properties :
- Molecular Weight and Solubility : The target compound (MW ≈ 385 g/mol) is lighter than Maraviroc (MW 513.67 g/mol) but heavier than simpler analogs like those in . Its cyclobutyl group may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ’s racanisodamine) .
Biological Activity
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutyl group attached to a bicyclic octane structure, functionalized with a phenylsulfonyl group and a methanone moiety. The stereochemistry of the molecule is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances binding affinity and selectivity, potentially modulating various biochemical pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | The compound has shown potential in inhibiting certain enzymes, which may be relevant in therapeutic contexts. |
| Receptor Modulation | It may act on specific receptors, influencing signaling pathways related to pain and inflammation. |
| Antimicrobial Properties | Preliminary studies suggest antimicrobial activity against certain pathogens. |
Case Studies and Research Findings
- Opioid Receptor Antagonism : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane structures exhibit selective kappa opioid receptor antagonism. Modifications in the structure, including the introduction of cyclobutyl groups, have been linked to enhanced selectivity and potency in receptor binding .
- Inhibition of Acetylcholinesterase : Similar compounds have been studied for their inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The binding interactions at catalytic sites indicate a promising avenue for further exploration.
- Antimicrobial Activity : Some studies have reported that structurally related compounds possess antimicrobial properties, indicating that this compound may also exhibit similar effects against bacterial strains .
Comparative Analysis with Similar Compounds
| Compound | Activity | Selectivity |
|---|---|---|
| Cyclobutylmethanone Derivatives | Moderate enzyme inhibition | Variable |
| Phenylsulfonyl Bicyclic Compounds | High receptor selectivity | High |
This compound stands out due to its unique combination of functional groups and stereochemistry, which influences its reactivity and potential biological applications.
Q & A
Q. What are the common synthetic routes for preparing cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include: (i) Construction of the azabicyclo[3.2.1]octane core via cyclization of pyrrolidine derivatives under controlled conditions (e.g., acid catalysis or thermal activation) . (ii) Introduction of the phenylsulfonyl group at the 3-position using sulfonylation reagents like benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) . (iii) Coupling of the cyclobutylmethanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the reactivity of intermediates .
- Critical Parameters : Reaction temperature (often <0°C for sulfonylation to avoid side reactions), solvent polarity (e.g., dichloromethane for acylation), and stereochemical control during bicyclic framework formation .
Q. How is the stereochemical configuration of the azabicyclo[3.2.1]octane core verified experimentally?
- Methodological Answer : (i) X-ray crystallography provides definitive proof of stereochemistry by resolving the spatial arrangement of the bicyclic system and substituents . (ii) NMR spectroscopy (e.g., NOESY or ROESY) identifies through-space interactions between protons to confirm the (1R,5S) configuration. For example, coupling constants (J values) between axial and equatorial protons in the bicyclic system are analyzed . (iii) Chiral HPLC separates enantiomers to validate enantiopurity, critical for pharmacological studies .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : (i) Receptor binding assays : Test affinity for targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive azabicyclo compounds . (ii) Enzyme inhibition assays : Screen against kinases or esterases using fluorogenic substrates (e.g., ATPase activity for kinases) . (iii) Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative potential .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the phenylsulfonyl group?
- Methodological Answer : (i) Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency by stabilizing charged intermediates . (ii) Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent accessibility in biphasic systems . (iii) In situ monitoring : Employ FTIR or LC-MS to track reaction progress and minimize over-sulfonylation or decomposition .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : (i) Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., emopamil-binding protein) . (ii) QSAR modeling : Train models on datasets of substituted azabicyclo derivatives to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts . (iii) MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- Case Study : Docking studies on cyclobutyl analogs revealed that steric bulk at the 3-position reduces affinity for GABA receptors by 40% .
Q. How do in vitro and in vivo neuroprotective activity models correlate for this compound?
- Methodological Answer : (i) In vitro : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) and measure viability via calcein-AM/propidium iodide staining . (ii) In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease) and assess motor coordination via rotarod tests . (iii) PK/PD correlation : Measure brain penetration using LC-MS/MS after oral administration and correlate with biomarker levels (e.g., BDNF or TNF-α) .
- Data Contradiction : While in vitro EC₅₀ values for neuroprotection may be <1 µM, in vivo efficacy often requires higher doses (10 mg/kg) due to blood-brain barrier limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
